Tert-butyl 2-hydroxy-3-methylbutanoate

Catalog No.
S3542625
CAS No.
2528-17-8
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-hydroxy-3-methylbutanoate

CAS Number

2528-17-8

Product Name

Tert-butyl 2-hydroxy-3-methylbutanoate

IUPAC Name

tert-butyl 2-hydroxy-3-methylbutanoate

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3

InChI Key

XQTIFSCLEWPKCF-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)O

Potential Applications:

Based on its chemical structure, Tert-butyl 2-hydroxy-3-methylbutanoate possesses some functional groups that might be of interest for scientific research. Here are some potential applications:

  • Organic synthesis: The molecule contains a chiral center (stereocenter) indicated by the "(S)" designation. This property could be useful as a chiral auxiliary in organic synthesis to control the stereochemistry of reaction products. Chiral auxiliaries are temporary chemical groups attached to a molecule during a reaction that influence the formation of specific stereoisomers.
  • Bioorganic chemistry: The molecule contains a hydroxyl group and an ester group, which are commonly found in biological molecules. This could allow it to interact with biological systems, but further research would be needed to determine specific applications.

Difficulties in Determining Specific Research Applications:

  • Limited commercial availability: Information from chemical suppliers suggests Tert-butyl 2-hydroxy-3-methylbutanoate may be a niche research chemical, potentially hindering widespread study [].
  • Lack of published research: A search for scientific literature on Tert-butyl 2-hydroxy-3-methylbutanoate yielded no significant results. This suggests that research on this specific compound might be limited or unpublished.

Future Research Directions:

  • Synthetic studies: Research could focus on developing efficient methods to synthesize Tert-butyl 2-hydroxy-3-methylbutanoate and its derivatives to enable further exploration of its potential applications.
  • Biological studies: Investigations into the interaction of Tert-butyl 2-hydroxy-3-methylbutanoate with biological systems could reveal interesting properties or potential uses in drug discovery or other areas of bioorganic chemistry.

Tert-butyl 2-hydroxy-3-methylbutanoate, also known as (S)-tert-butyl 2-hydroxy-3-methylbutanoate or L-alphahydroxyisovaleric acid t-butyl ester, is an organic compound with the empirical formula C₉H₁₈O₃. It has a molecular weight of approximately 174.24 g/mol and is characterized by its unique structure, which includes a tert-butyl group attached to a hydroxy and a methylbutanoate moiety. The compound's molecular structure can be represented by the SMILES notation CC(C)C(O)C(OC)=O and has a topological polar surface area of 46.53 Ų .

, including:

  • Alkylation Reactions: It is involved in the alkylation of tert-butyl hydroperoxide with 1,3-diols to produce hydroxy-containing ditertiary peroxides, which can subsequently be oxidized to yield carbonyl-containing peroxides.
  • Polymer Synthesis: The compound plays a role in the environmentally friendly production of CO₂-based copolymers, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), useful for synthesizing biocompatible polymers.

Tert-butyl 2-hydroxy-3-methylbutanoate is recognized for its structural similarity to gamma-hydroxybutyric acid (GHB), which allows it to interact with GHB receptors in the central nervous system. This interaction may lead to effects such as relaxation and euphoria, similar to those induced by GHB . The compound's derivatives are utilized in synthesizing amino acids and other biologically relevant molecules.

The synthesis of tert-butyl 2-hydroxy-3-methylbutanoate can be achieved through various methods:

  • Asymmetric Synthesis: One common approach involves using chiral catalysts or reagents to ensure the production of the (S)-enantiomer selectively. This method is particularly useful in applications requiring specific biological activity.
  • Esterification Reactions: The compound can also be synthesized through esterification reactions involving tert-butanol and appropriate carboxylic acids under acidic conditions .

Tert-butyl 2-hydroxy-3-methylbutanoate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity and structural similarity to GHB, it may serve as a lead compound in drug development targeting GHB receptors.
  • Polymer Chemistry: It is used in synthesizing biocompatible polymers, making it valuable in biomedical applications.
  • Chemical Intermediates: The compound serves as an intermediate for various organic syntheses, including amino acids and other bioactive compounds .

Research indicates that tert-butyl 2-hydroxy-3-methylbutanoate may exhibit interactions similar to those of GHB within the GABAergic system, which could influence neurotransmission pathways. Studies have shown that its derivatives can affect neurotransmitter release and modulation, contributing to its potential therapeutic effects . Further research is needed to fully elucidate these interactions.

Tert-butyl 2-hydroxy-3-methylbutanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(R)-tert-Butyl 2-hydroxy-3-methylbutanoate4216-96-01.00
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate868740-08-30.97
(R)-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate1349685-12-60.97
2-Acetoxy-2-methylbutanoic acid90364-65-10.94
(R)-2-Acetoxy-3-methylbutanoic acid44976-78-50.94

Uniqueness

The uniqueness of tert-butyl 2-hydroxy-3-methylbutanoate lies in its specific stereochemistry and functional groups that confer distinct biological activities not found in its analogs. Its ability to interact with GHB receptors while being a precursor for various synthetic pathways makes it particularly valuable in both research and practical applications .

XLogP3

1.8

Dates

Modify: 2023-07-26

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